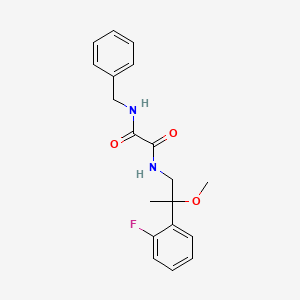

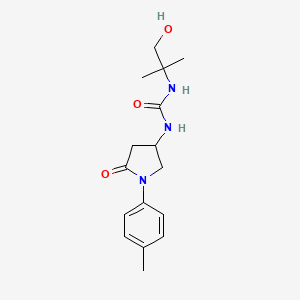

![molecular formula C13H11NO2 B2481281 6H-benzo[b][1,4]benzodioxepin-8-amine CAS No. 695197-82-1](/img/structure/B2481281.png)

6H-benzo[b][1,4]benzodioxepin-8-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6H-benzo[b][1,4]benzodioxepin-8-amine is a chemical compound with the CAS number 695197-82-1 . It is a type of benzodiazepine, which are essential structural motifs commonly found in biologically active compounds and pharmaceutical agents .

Synthesis Analysis

The synthesis of benzodiazepines, including this compound, can be achieved through a one-pot process. This involves a ppm-level Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates and a subsequent Cp 2 TiCl 2 / m -phthalic acid/ethanol-catalysed cyclocondensation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information, can be found on chemical databases .Aplicaciones Científicas De Investigación

Synthesis and Characterization in Organic Chemistry

- Amine-functionalized mixed-ligand metal-organic frameworks (MOFs) have been synthesized using components like 2-aminobenzene-1,4-dicarboxylic acid, showcasing their potential in enhancing the stability and porosity of frameworks used in various applications (Chavan et al., 2014).

- The rates of reversible deprotonation of compounds structurally related to 6H-benzo[b][1,4]benzodioxepin-8-amine have been studied, highlighting the impact of anion aromaticity on intrinsic barriers, critical for understanding reaction mechanisms in organic synthesis (Bernasconi & Zheng, 2006).

Medicinal Chemistry and Drug Design

- Complex compounds involving the benzodiazepine framework, similar to this compound, have been synthesized, revealing their potential in antimicrobial, anti-neuroinflammatory, and anticancer activities, marking significant strides in medicinal chemistry (Yin & Wang, 2016).

- Fused heterocycles like 6H-benzo[c]chromenes and carbazoles have been synthesized through intramolecular O-/N-arylations, displaying the compound's versatility and potential application in creating various bioactive molecules (Singha et al., 2015).

Analytical and Theoretical Chemistry

- The synthesis and characterization of benzodiazepin derivatives, a class structurally similar to this compound, have been performed, providing insights into the molecular structures and potential applications of these compounds in analytical and theoretical chemistry (Almansour et al., 2016).

Propiedades

IUPAC Name |

6H-benzo[b][1,4]benzodioxepin-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-10-5-6-11-9(7-10)8-15-12-3-1-2-4-13(12)16-11/h1-7H,8,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCNTUPSRJPPRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)OC3=CC=CC=C3O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2481198.png)

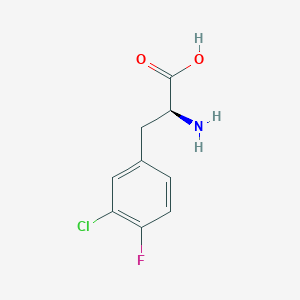

![3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2481199.png)

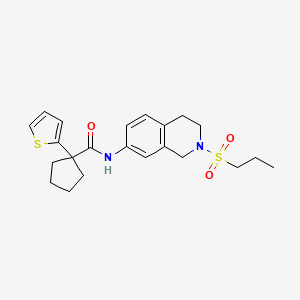

![1-(2-(azepan-1-yl)-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2481202.png)

![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-(3-methoxypropyl)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2481203.png)

![3-amino-7-tert-butyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2481207.png)

![N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2481209.png)

![3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride](/img/structure/B2481213.png)